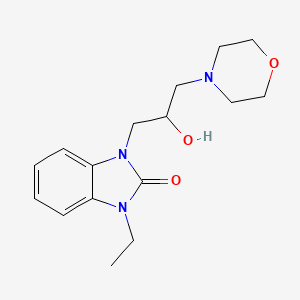
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and euphoric effects. However, in recent years, MXE has gained attention in the scientific community for its potential applications in research.
Mechanism of Action
MXE acts as a non-competitive antagonist of the NMDA receptor, which blocks the action of glutamate, a neurotransmitter involved in learning, memory, and pain perception. This results in dissociative effects, including altered perception, hallucinations, and anesthetic effects.
Biochemical and Physiological Effects
MXE has been shown to have effects on the serotonin and dopamine systems, which are involved in mood regulation and reward processing. It has also been found to have anesthetic effects, similar to ketamine, and can cause dissociation, altered perception, and hallucinations.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in lab experiments. It has a longer duration of action compared to other dissociative drugs, allowing for longer experiments. It also has a lower affinity for the sigma receptor, which is involved in the side effects of dissociative drugs. However, MXE is not widely available and may be difficult to obtain for research purposes.
Future Directions
There are several potential future directions for MXE research. One area of interest is investigating the effects of MXE on the immune system, as it has been shown to have anti-inflammatory effects. Another potential direction is investigating the potential therapeutic applications of MXE for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of MXE and its effects on the brain and body.
Synthesis Methods
MXE is synthesized by reacting 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with pyrrolidine and acetic anhydride to form MXE.
Scientific Research Applications
MXE has been used in various scientific studies as a research tool to investigate the mechanism of action of dissociative drugs. It has been found to act as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and pain perception. MXE has also been shown to have effects on the serotonin and dopamine systems, which are involved in mood regulation and reward processing.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-4-6-11(7-5-10)14-12(16)9-15-8-2-3-13(15)17/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSEPYUHVPWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)


![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



